N1-Fmoc-N2-methyl-1,2-ethandiamine HCl

Catalog No.
S8381737
CAS No.
M.F
C18H21ClN2O2
M. Wt
332.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-Fmoc-N2-methyl-1,2-ethandiamine HCl

Product Name

N1-Fmoc-N2-methyl-1,2-ethandiamine HCl

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-(methylamino)ethyl]carbamate;hydrochloride

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

InChI

InChI=1S/C18H20N2O2.ClH/c1-19-10-11-20-18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,17,19H,10-12H2,1H3,(H,20,21);1H

InChI Key

VAAZWHDCZUGTFR-UHFFFAOYSA-N

SMILES

CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Canonical SMILES

CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

N1-Fmoc-N2-methyl-1,2-ethandiamine hydrochloride is a chemical compound with the molecular formula C18H21ClN2O2 and a molecular weight of approximately 332.82 g/mol. It features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds. This compound is characterized by its two amine functional groups, which are essential for its reactivity in various

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, allowing the amine functionalities to be utilized for further reactions such as peptide coupling.
  • Amination Reactions: The primary amine groups can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Formation of Peptide Bonds: This compound can act as a building block in peptide synthesis, where it reacts with carboxylic acids to form amide bonds.

The synthesis of N1-Fmoc-N2-methyl-1,2-ethandiamine hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available 1,2-ethanediamine.
  • Fmoc Protection: The amine group is protected using Fmoc chloride in the presence of a base such as triethylamine.
  • Methylation: The secondary amine is then methylated using methyl iodide or another suitable methylating agent.
  • Formation of Hydrochloride Salt: Finally, the product is treated with hydrochloric acid to yield the hydrochloride salt form.

This multi-step synthesis allows for the selective protection and modification of functional groups .

N1-Fmoc-N2-methyl-1,2-ethandiamine hydrochloride finds applications primarily in:

  • Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and peptidomimetics.
  • Drug Development: Its structural properties make it a candidate for developing new pharmaceuticals targeting various biological pathways.
  • Organic Synthesis: It serves as an important reagent in organic chemistry for creating complex molecules.

Several compounds share structural similarities with N1-Fmoc-N2-methyl-1,2-ethandiamine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Benzyl N-(2-aminoethyl)carbamate hydrochloride18807-71-11.00
Benzyl (2-aminoethyl)carbamate72080-83-20.98
(S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride850033-71-50.94
Benzyl azetidin-3-ylcarbamate hydrochloride1203099-07-30.92
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride162576-01-40.90

Uniqueness

N1-Fmoc-N2-methyl-1,2-ethandiamine hydrochloride is unique due to its specific combination of protective groups and functional amines, which enhance its utility in peptide synthesis and organic reactions compared to other similar compounds. Its ability to undergo selective deprotection while maintaining stability under various conditions makes it particularly valuable in synthetic chemistry .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

332.1291556 g/mol

Monoisotopic Mass

332.1291556 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-01-05

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